N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-5-10-24-18-12-15(6-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-7-8-17(22)14(2)11-16/h5-9,11-12,23H,1,10,13H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRBBAKXGXXLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.
Basic Information
- IUPAC Name : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
- CAS Number : 921863-75-4
- Molecular Formula : C22H24N2O4S
- Molecular Weight : 396.50 g/mol
Structure
The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepin core with various substituents that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways or as a modulator of receptor activities.
In Vitro Studies
Research indicates that the compound exhibits significant inhibitory effects on certain enzymes. For instance, in a study evaluating inhibitors of 17β-HSD Type 3, compounds similar to this one showed promising results with IC50 values indicating potent activity .
In Vivo Studies
While in vitro studies provide initial insights into the compound's efficacy, in vivo studies are crucial for understanding its therapeutic potential. Research is ongoing to evaluate how this compound performs in animal models, particularly concerning its pharmacokinetics and pharmacodynamics.
Case Studies
- Hormonal Regulation : In studies focusing on hormonal pathways, compounds structurally related to N-(5-allyl...) demonstrated the ability to modulate androgen levels by inhibiting specific enzymes involved in steroid metabolism .
- Cancer Research : Preliminary screening against various cancer cell lines has shown that compounds of this class may exhibit selective cytotoxicity. For example, one study reported significant activity against leukemia cell lines with GI50 values in the nanomolar range .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Analysis
The following analogs highlight critical modifications to the core benzo[b][1,4]oxazepine scaffold and their implications:
Key Observations
Substituent Position: Sulfonamide placement at position 7 (target compound) versus 8 ( compounds) may alter steric interactions and binding orientation in biological targets .
Functional Group Impact :
- Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and target engagement .
- Fluorine Substitution :
- Target compound’s 4-fluoro-3-methyl group balances electronegativity and lipophilicity.
- 2,5-difluoro () and 2,4-difluoro () substituents may enhance metabolic stability but reduce steric tolerance .
Molecular Weight and Lipophilicity: All sulfonamide analogs (target, ) have comparable molecular weights (~422 g/mol), suggesting similar permeability profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
